molecular formula C13H25NO3 B2688988 Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2374129-02-7

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No. B2688988
CAS RN: 2374129-02-7
M. Wt: 243.347
InChI Key: HLSJFBQWCBNSQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of the synthesized derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Hydroxyl Group Protection

One significant application of tert-butyl derivatives in scientific research is the protection of hydroxyl groups during chemical synthesis. Corey and Venkateswarlu (1972) highlighted the development of chemical agents, including tert-butyldimethylsilyl derivatives, for protecting hydroxyl groups to enhance stability under various conditions while allowing for easy removal when necessary. This chemical strategy is critical in synthesizing complex molecules, including prostaglandins, by providing stability to ethers in various solvents and resisting hydrogenolysis and mild chemical reduction (Corey & Venkateswarlu, 1972).

Metabolic Studies

In the realm of pharmacology and toxicology, tert-butyl derivatives are used to understand the metabolic pathways of drugs. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing insights into the metabolic reactions involving hydroxylation and carbonyl reduction. This research contributes to our understanding of drug metabolism in liver microsomes, showcasing the role of tert-butyl derivatives in identifying metabolic products and pathways (Yoo et al., 2008).

Synthesis of Complex Molecules

Tert-butyl derivatives also play a crucial role in synthesizing complex organic molecules. Wustrow and Wise (1991) described the preparation of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate and its subsequent palladium-catalyzed coupling reactions. This methodology facilitates the synthesis of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, underscoring the utility of tert-butyl derivatives in organic synthesis and the development of novel chemical entities (Wustrow & Wise, 1991).

Advanced Polymer Synthesis

Furthermore, tert-butyl derivatives find applications in polymer science, as demonstrated by Hsiao et al. (2000), who synthesized new polyamides with flexible main-chain ether linkages. These polymers exhibit noncrystallinity, high solubility in polar solvents, and thermal stability, highlighting the versatility of tert-butyl derivatives in creating advanced materials with desirable physical properties (Hsiao et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, indicates that it causes severe skin burns and eye damage. Precautionary measures include rinsing the mouth if swallowed and not inducing vomiting. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJFBQWCBNSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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